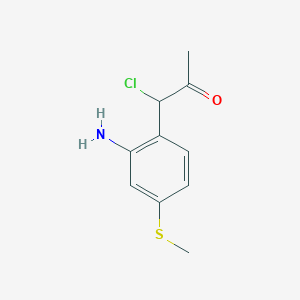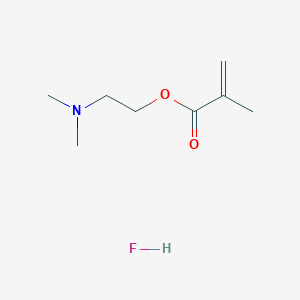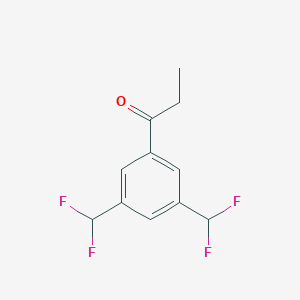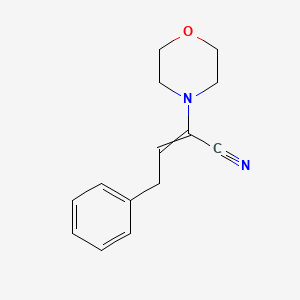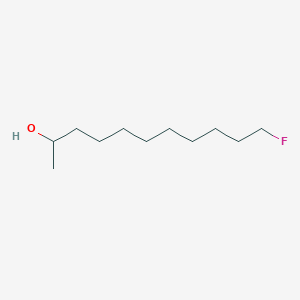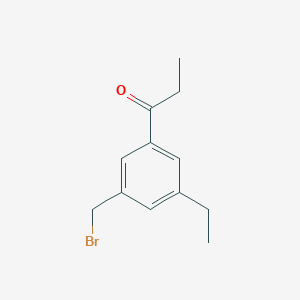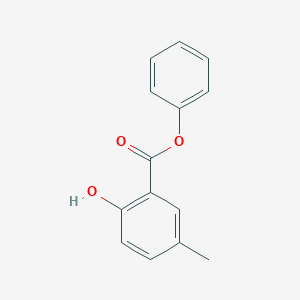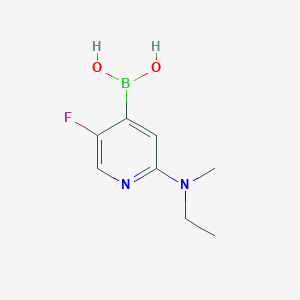
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid typically involves the hydroboration of an appropriate pyridine derivative. The process generally includes the addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne . This reaction is often catalyzed by transition metals like palladium or nickel, which facilitate the formation of the boronic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
化学反応の分析
Types of Reactions
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve mild temperatures and neutral to slightly acidic pH to maintain the stability of the boronic acid group .
Major Products Formed
The major products formed from these reactions include boronic esters, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
科学的研究の応用
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The boronic acid group interacts with diols and other nucleophiles, making it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
Phenylboronic acid: Another widely used boronic acid in organic synthesis.
Methylboronic acid: Commonly used in cross-coupling reactions and as a building block in organic chemistry.
Pinacol boronic ester: Known for its stability and ease of handling in various chemical reactions.
Uniqueness
(2-(Ethyl(methyl)amino)-5-fluoropyridin-4-yl)boronic acid is unique due to its specific structure, which combines a fluorinated pyridine ring with an ethyl(methyl)amino group. This unique combination enhances its reactivity and selectivity in chemical reactions, making it a valuable reagent in both academic and industrial research .
特性
分子式 |
C8H12BFN2O2 |
|---|---|
分子量 |
198.00 g/mol |
IUPAC名 |
[2-[ethyl(methyl)amino]-5-fluoropyridin-4-yl]boronic acid |
InChI |
InChI=1S/C8H12BFN2O2/c1-3-12(2)8-4-6(9(13)14)7(10)5-11-8/h4-5,13-14H,3H2,1-2H3 |
InChIキー |
DLSGCVOWUILRDV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1F)N(C)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


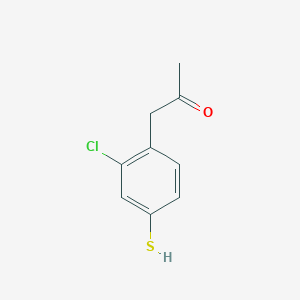
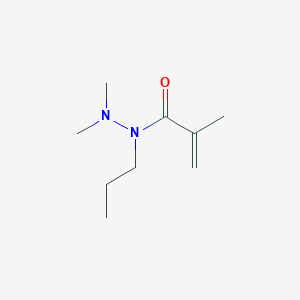
![{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
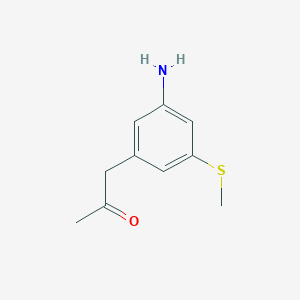
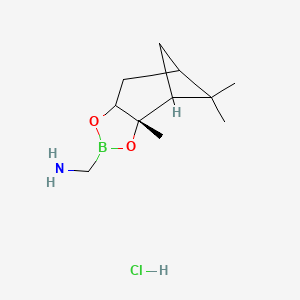
![1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine](/img/structure/B14070410.png)
![4-Methyl-1-oxaspiro[5.7]tridec-3-en-2-one](/img/structure/B14070413.png)
